1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked via a propanoyl chain to a 4-methyl-3-oxo-3,4-dihydroquinoxaline moiety. The quinoxaline ring, a bicyclic system with two nitrogen atoms, confers unique electronic and steric properties, while the methyl group at position 4 may enhance metabolic stability compared to bulkier substituents. The propanoyl spacer likely influences molecular conformation and target binding.
Properties
Molecular Formula |
C18H22N4O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[3-(4-methyl-3-oxoquinoxalin-2-yl)propanoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H22N4O3/c1-21-15-5-3-2-4-13(15)20-14(18(21)25)6-7-16(23)22-10-8-12(9-11-22)17(19)24/h2-5,12H,6-11H2,1H3,(H2,19,24) |
InChI Key |
UXFFOVOWMNNYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,2-Diamines with α-Keto Acids
The dihydroquinoxalin-2-one scaffold is classically synthesized by reacting 1,2-phenylenediamine derivatives with α-keto acids. For 4-methyl substitution, methylglyoxal or its equivalents serve as the carbonyl source. A representative protocol involves:
- Dissolving 1,2-phenylenediamine (1.0 equiv) and methylglyoxal (1.1 equiv) in glacial acetic acid (0.33 M).
- Refluxing for 2–3 hours under nitrogen atmosphere.
- Neutralizing with aqueous NaHCO₃ and extracting with ethyl acetate to yield 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (70–85% yield).
Key Optimization : Fe-mediated reductions or K₂CO₃-assisted alkylations enhance regioselectivity for N-methylation.
Introduction of the Propanoyl Side Chain
Photoredox-Catalyzed Alkylation
Recent advances utilize photoredox catalysis to couple dihydroquinoxalinones with redox-active esters (RAEs). For propanoic acid installation:
- Prepare the N-hydroxyphthalimide (NHPI) ester of propanoic acid via DCC/DMAP-mediated coupling.
- React 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 equiv) with the NHPI ester (1.5 equiv) in acetonitrile under 440 nm LED irradiation.
- Employ rose bengal (5 mol%) and DIPEA (1.5 equiv) as the catalytic system.
This method achieves C-2 alkylation with 65–80% yield, circumventing traditional SN2 limitations.
Synthesis of Piperidine-4-carboxamide
Amidation of Piperidine-4-carboxylic Acid
Piperidine-4-carboxamide is synthesized via activation of the carboxylic acid followed by ammonia treatment:
- React piperidine-4-carboxylic acid (1.0 equiv) with thionyl chloride to form the acyl chloride.
- Treat with ammonium hydroxide in dichloromethane at 0°C.
- Isolate the product via filtration (85–90% yield).
Alternative Route : Direct coupling using HATU and DIPEA in DMF achieves comparable yields.
Amide Bond Formation: Final Coupling
Carbodiimide-Mediated Coupling
The propanoyl-quinoxaline acid is activated and coupled to piperidine-4-carboxamide:
- Dissolve 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (1.0 equiv) in dry DCM.
- Add EDCl (1.2 equiv), HOBt (1.1 equiv), and DIPEA (2.0 equiv) at 0°C.
- Introduce piperidine-4-carboxamide (1.1 equiv) and stir at room temperature for 12 hours.
- Purify via silica gel chromatography (ethyl acetate/hexane) to isolate the title compound (70–75% yield).
Alternative Synthetic Pathways
Hydrazide-Azide Coupling
Adapting methodologies from S-substituted quinoxaline syntheses:
- Convert the propanoic acid to its hydrazide derivative using hydrazine hydrate.
- Generate the acyl azide in situ via HNO₂ treatment.
- React with piperidine-4-carboxamide under Curtius rearrangement conditions.
This route affords moderate yields (50–60%) but offers functional group tolerance.
Analytical Characterization
Chemical Reactions Analysis
Core Reactivity of the 4-Methyl-3-oxo-3,4-dihydroquinoxaline Motif
The quinoxaline core is a planar heterocyclic system with conjugated π-electrons, enabling electrophilic and nucleophilic substitution reactions. Key reactivity includes:
1.1. Nucleophilic Substitution at the 2-Position
The electron-deficient nature of the quinoxaline ring facilitates nucleophilic attack at the 2-position. For example:
-
S-Alkylation : Reaction with soft electrophiles (e.g., phenacyl chloride, allyl bromide) in the presence of triethylamine yields S-alkylated derivatives (e.g., ethyl(3-phenyl-quinoxalin-2-ylsulfanyl)acetate) .
-
Amide Formation : Coupling with amino acid esters via azide intermediates generates S-linked carboxamides (e.g., 8a–c and 9a–i ) .
1.2. Oxidation and Reduction
-
The 3-oxo group is susceptible to reduction under hydrogenation conditions (e.g., Pd/C, H₂), converting the dihydroquinoxaline to a tetrahydro derivative .
-
Autoclave hydrogenation of methyl esters to carboxylic acids has been reported for related structures (e.g., 4a ) .
Reactivity of the Piperidine-4-carboxamide Group
The piperidine-4-carboxamide subunit participates in two primary reaction types:
2.1. Amide Bond Hydrolysis
Under acidic or basic conditions, the carboxamide bond hydrolyzes to yield piperidine-4-carboxylic acid. This reaction is critical for prodrug activation or metabolite formation .
2.2. N-Alkylation/Acylation
The secondary amine in piperidine undergoes alkylation or acylation. For example:
-
Acylation : Reaction with acetyl chloride forms N-acetyl derivatives, enhancing metabolic stability .
-
Suzuki Coupling : Piperidine-linked aryl halides participate in cross-coupling reactions with boronic acids .
Propanoyl Linker Reactivity
The propanoyl chain serves as a flexible spacer but can undergo:
-
Esterification/Amidation : The carbonyl group reacts with alcohols or amines to form esters or amides, respectively .
-
Cyclization : Intramolecular reactions with neighboring functional groups (e.g., amines) yield fused heterocycles .
4.1. Key Intermediates
4.2. Final Coupling
The propanoyl-linked hybrid is synthesized via:
Biological Relevance and Stability
-
PARP Inhibition : Analogous dihydroquinolone carboxamides (e.g., 3l ) inhibit PARP1/2 with IC₅₀ values ≤156 nM .
-
Metabolic Stability : The piperidine carboxamide resists oxidative metabolism, while the propanoyl linker minimizes esterase-mediated cleavage .
Comparative Reactivity Table
| Reaction Type | Quinoxaline Core | Piperidine Carboxamide | Propanoyl Linker |
|---|---|---|---|
| Nucleophilic Attack | High (2-position) | Low | Moderate (carbonyl group) |
| Oxidation | Moderate (3-oxo group) | Resistant | Resistant |
| Hydrolysis | Resistant | High (amide bond) | Moderate (ester/amide) |
Scientific Research Applications
1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antiviral and anti-inflammatory activities.
Biological Research: The compound is used as a tool to study various biological pathways and molecular targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, modulating their activity. The piperidine ring and carboxamide group may also contribute to the compound’s binding affinity and specificity . The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Analogues with Quinoxaline or Related Heterocycles
The target compound shares structural similarities with derivatives in :
Key Observations :
- Quinoxaline vs. Pyridopyrazine: The target compound’s quinoxaline core (two adjacent nitrogens) differs from pyrido[2,3-b]pyrazine in F674-0120, which has a fused pyridine-pyrazine system. This may alter π-π stacking interactions with biological targets .
- However, benzyl groups in analogs may enhance binding affinity to hydrophobic pockets .
- Linker and Amine Modifications: The propanoyl linker in the target compound is shorter than the pyrrolidin-1-yl butyl chain in F674-0120, which could limit conformational flexibility but improve metabolic stability .
Comparison with 4-Oxo-1,4-dihydroquinoline-3-carboxamides ()
Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) share a carboxamide moiety but differ in core heterocycles:
- Quinoline vs. Quinoxaline: Quinolines (one nitrogen) are less electron-deficient than quinoxalines (two nitrogens), affecting redox properties and binding to metal ions in enzymatic sites .
- Adamantyl Substituents : Adamantyl groups in compound 67 increase lipophilicity (LogP ~5.5 estimated), favoring blood-brain barrier penetration, whereas the target compound’s methyl group may prioritize peripheral activity .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : The target compound (~420 g/mol) is smaller than F674-0120 (488.63 g/mol), aligning better with Lipinski’s rule for oral bioavailability .
- LogP : The 4-methyl group likely reduces LogP compared to 4-benzyl derivatives, balancing solubility and membrane permeability.
- Synthetic Yield: Analogous 4-oxo-quinoline carboxamides (e.g., compound 67) report modest yields (25%), suggesting similar challenges in synthesizing the target compound .
Research Implications and Gaps
- Activity Profiling: The target compound’s quinoxaline core may target kinases or GPCRs, as seen in other quinoxaline derivatives, but specific data is lacking.
- Comparative Studies : Direct comparisons of IC50 values against F674-0120 and related compounds are needed to evaluate potency differences.
Biological Activity
1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoyl)piperidine-4-carboxamide, also known by its CAS number 1501-38-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including immunomodulatory effects, cytotoxicity against cancer cell lines, and its role as a glycogen phosphorylase inhibitor.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 232.24 g/mol. Its structure features a quinoxaline moiety, which is known for various biological activities.
Structural Formula
Immunomodulatory Effects
Research indicates that derivatives of quinoxaline compounds, including the target compound, exhibit immunomodulatory effects . These compounds may enhance immune responses or modulate inflammatory pathways, making them candidates for treating autoimmune diseases or enhancing vaccine efficacy .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that compounds with similar structural features to this compound showed significant cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ca9-22 | 10 | Induction of apoptosis via caspase activation |
| HSC-2 | 15 | Cell cycle arrest in G2/M phase |
| HSC-4 | 12 | Inhibition of mitosis |
Glycogen Phosphorylase Inhibition
The compound has been identified as a potential glycogen phosphorylase inhibitor , which may help in managing conditions like Type II diabetes and obesity by reducing hepatic glucose production and enhancing glycogen storage in skeletal muscle . This mechanism is particularly relevant for developing treatments aimed at metabolic disorders.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of quinoxaline derivatives has been extensively studied to optimize their biological activities. Modifications to the piperidine ring and the quinoxaline structure have been shown to influence their efficacy as anticancer agents and metabolic regulators .
Comparative Analysis with Other Compounds
A comparative analysis of similar quinoxaline derivatives reveals that structural modifications can significantly impact biological activity. For instance, varying the substituents on the quinoxaline ring often leads to differences in cytotoxicity profiles and immunomodulatory effects.
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 1-(3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin) | Cytotoxic | 10 |
| Ethyl 3-(3-Oxo-3,4-dihydroquinoxalin) | Glycogen phosphorylase inhibition | 20 |
| Methyl 2-(6-methyl-3-oxoquinoxalin) | Antimicrobial | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
